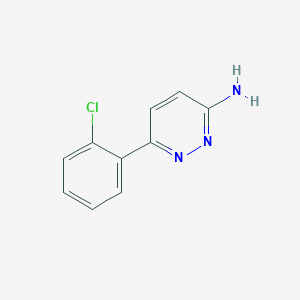

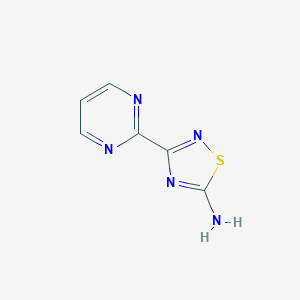

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidin-2-yl compounds are a class of organic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . They are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of pyrimidin-2-yl compounds can be achieved through various methods. One study mentions the use of magnesium oxide nanoparticles in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis

The molecular structure of pyrimidin-2-yl compounds can be analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

Pyrimidin-2-yl compounds can undergo a variety of chemical reactions, often serving as key intermediates in the synthesis of more complex molecules .科学研究应用

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of bioactive derivatives with potential pharmacological activities. For instance, it has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. These derivatives have shown promising results as inhibitors of receptor tyrosine kinase, with significant anticancer activity against lung cancer cell lines, surpassing the efficacy of reference drugs like imatinib .

Antimicrobial and Antifungal Applications

Derivatives of this compound have been evaluated for their antimicrobial and antifungal properties. They have demonstrated higher activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species compared to some existing drugs. This suggests a potential for developing new antimicrobial agents .

Antioxidant Properties

In the search for new antioxidants, derivatives of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine have been compared to ascorbic acid using the DPPH method. The results indicated that these derivatives possess antioxidant properties that are close to those of ascorbic acid, which is a well-known antioxidant .

Anti-Fibrosis Activity

The pyrimidine moiety of the compound has been incorporated into the design of novel heterocyclic compounds with anti-fibrotic activities. These compounds have been tested against immortalized rat hepatic stellate cells and have shown better anti-fibrotic activities than existing drugs like Pirfenidone. This opens up avenues for the development of new anti-fibrotic therapies .

Catalysis Using Nanoparticles

Magnesium oxide nanoparticles have been employed as catalysts using this compound for the synthesis of heterocyclic compounds. This method has attracted attention for its efficiency and the potential to produce compounds with enhanced biological activities .

Medicinal Chemistry

The compound’s structure is considered a privileged structure in medicinal chemistry, meaning it is a versatile scaffold that can be modified to create a wide range of biologically active molecules. This versatility makes it an important building block in drug discovery and development .

作用机制

Target of Action

It’s known that pyrimidine derivatives can inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

It’s known that the inhibition of protein kinases can disrupt cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Result of Action

The inhibition of protein kinases can lead to the disruption of cellular signaling processes, potentially leading to the death of cancer cells .

安全和危害

未来方向

属性

IUPAC Name |

3-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-8-2-1-3-9-4/h1-3H,(H2,7,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRFQLGUGZGCJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616981 |

Source

|

| Record name | 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |

CAS RN |

138588-24-6 |

Source

|

| Record name | 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)